molecular formula C8H5BrF3NO B1373438 Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- CAS No. 1379300-43-2

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-

Cat. No.: B1373438
CAS No.: 1379300-43-2
M. Wt: 268.03 g/mol
InChI Key: NLABIYQCOXZOEV-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- emerged from the broader historical context of fluorinated organic chemistry advancement. The trifluoromethyl group, represented by the formula negative carbon fluorine three, has been recognized for its significant electronegativity properties since the early development of organofluorine chemistry. The medicinal use of trifluoromethyl-containing compounds dates back to 1928, though research intensified significantly during the mid-1940s as pharmaceutical applications became more apparent. The historical progression of alpha-brominated ketone synthesis provides crucial context for understanding this compound's development trajectory.

The synthesis methodologies for alpha-bromoketones have evolved considerably since their first documented preparation. Phenacyl bromide, one of the earliest reported alpha-bromoketones, was first synthesized in 1871 through the bromination of acetophenone. This foundational work established the basic principles that would later be applied to more complex heterocyclic systems. The introduction of trifluoromethyl substituents into pyridine derivatives represents a more recent advancement, driven by the pharmaceutical industry's recognition of fluorinated compounds' enhanced biological properties. The convergence of these two synthetic strategies led to the development of compounds like ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-, which combines the reactive properties of alpha-bromoketones with the unique electronic characteristics of trifluoromethylated heterocycles.

Significance in Fluorinated Organic Chemistry

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- holds particular significance within the broader landscape of fluorinated organic chemistry due to its dual functional group presentation. The trifluoromethyl group exhibits electronegativity characteristics that are often described as intermediate between fluorine and chlorine, making trifluoromethyl-substituted compounds frequently strong acids. This property fundamentally alters the electronic distribution within the pyridine ring system, creating unique reactivity patterns that distinguish this compound from non-fluorinated analogs. The trifluoromethyl group's influence extends beyond simple electronic effects, as it can significantly modify lipophilicity, metabolic stability, and hydrogen bonding capabilities of the parent molecule.

The significance of this compound is further enhanced by its position within the emerging field of nitrogen-trifluoromethylation chemistry. While carbon-trifluoromethylation has been extensively developed and well-established, nitrogen-trifluoromethylation has received considerably less attention historically. However, considering the extensive contribution of nitrogen-containing heterocycles to pharmaceutical molecules, the construction of nitrogen-trifluoromethyl motifs is predicted to be of great significance in pharmaceutical and agrochemical industries. The compound represents a bridge between these two domains, featuring both carbon-attached and nitrogen-proximal trifluoromethyl functionality within the heterocyclic framework.

The broader context of innate carbon-hydrogen trifluoromethylation of heterocycles provides additional significance to this compound's development. Research has demonstrated the discovery of general procedures using benchtop stable trifluoromethyl radical sources that function broadly on various electron-deficient substrates, including pyridines. This advancement has enabled the reliable generation of trifluoromethyl radicals and their direction toward desired reactions in medicinally relevant heterocycles, many of which are electron-withdrawing like pyridines. The successful application of these methodologies to compounds like ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- demonstrates the maturation of fluorinated heterocycle synthesis.

Nomenclature and Classification

The systematic nomenclature of ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- reflects the compound's complex structural features and functional group priorities. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is classified as a substituted ethanone derivative, with the ketone functionality serving as the principal functional group. The systematic name indicates the presence of a bromine atom at the alpha position (carbon-2) of the ethanone moiety, while the aromatic substituent is identified as a 2-(trifluoromethyl)-3-pyridinyl group attached to the carbonyl carbon (carbon-1).

The compound is assigned Chemical Abstracts Service registry number 749257-79-2, providing a unique identifier for database searches and chemical inventory management. Alternative nomenclature includes the descriptor 2-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)ethanone, which follows a slightly different convention by placing the pyridine ring description in parentheses. The Molecular Data Library number MFCD11847716 provides additional cataloging reference for chemical databases. The compound's Simplified Molecular Input Line Entry System code FC(C1=CC=CN=C1C(CBr)=O)(F)F accurately represents its connectivity and stereochemistry in linear notation.

Classification of this compound spans multiple chemical categories based on its structural features and functional groups. As an aromatic ketone, it belongs to the broader class of aromatic carbonyl compounds, specifically those featuring heterocyclic aromatic systems. The presence of the bromine substituent classifies it as an organobromine compound and specifically as an alpha-haloketone. The trifluoromethyl functionality places it within the organofluorine compound category, particularly among trifluoromethylated heterocycles. From a pharmacochemical perspective, the compound can be classified as a fluorinated pyridine derivative with potential pharmaceutical intermediate properties.

Research Scope and Objectives

Contemporary research involving ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- encompasses multiple interdisciplinary objectives spanning synthetic methodology development, pharmaceutical intermediate applications, and fundamental structure-activity relationship studies. The primary research scope focuses on understanding the compound's unique reactivity profile resulting from the combination of electron-withdrawing trifluoromethyl substitution and the electrophilic nature of the alpha-bromoketone functionality. These investigations aim to establish comprehensive reaction pathways that can be exploited for further synthetic transformations leading to more complex molecular architectures.

Synthetic methodology research objectives center on developing efficient preparation methods that can provide high yields with minimal side product formation. The alpha-bromination of carbonyl compounds, including acetophenone derivatives, represents a significant topic in contemporary organic chemistry research. Studies have demonstrated that brominated acetophenone derivatives can be synthesized under controlled conditions using various brominating agents, with investigations focusing on optimizing substrate-to-brominator ratios and reaction conditions to achieve maximum efficiency. The specific application of these methodologies to trifluoromethylated pyridine substrates requires careful consideration of the electronic effects introduced by the fluorinated substituent.

Pharmaceutical research objectives encompass the exploration of this compound as an intermediate in the synthesis of biologically active molecules. Compounds containing structural motifs similar to ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- have demonstrated a wide range of therapeutic activities, including analgesic, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blocking, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activities. The research scope includes systematic structure-activity relationship studies to determine how the specific substitution pattern influences biological activity and pharmacokinetic properties.

Material science research objectives involve investigating the compound's potential applications in advanced material development, particularly in areas where fluorinated organic compounds demonstrate superior performance characteristics. The unique electronic properties imparted by the trifluoromethyl group, combined with the reactive nature of the alpha-bromoketone functionality, create opportunities for developing novel polymeric materials, specialized coatings, and advanced electronic materials. Research in this domain focuses on understanding how the compound's molecular structure translates to bulk material properties and how these properties can be optimized for specific applications.

Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-4-6(14)5-2-1-3-13-7(5)8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLABIYQCOXZOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 2-(trifluoromethyl)-3-pyridinyl ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as ketones or carboxylic acids.

    Reduction Reactions: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactions

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Oxidation Reactions: The compound can be oxidized to produce oxides or other oxidized products.
  • Reduction Reactions: Reduction can convert the carbonyl group into alcohols or other reduced derivatives.

Chemistry

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new compounds with tailored properties. For example, it is utilized in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor and in studies involving protein interactions. Its structural features enable it to interact effectively with various biological targets, making it a candidate for drug development.

Case Study: Enzyme Inhibition
Research indicates that ethanone derivatives exhibit notable inhibitory effects on certain enzymes involved in metabolic pathways. This property could lead to the development of new therapeutic agents targeting diseases like cancer or metabolic disorders.

Industry

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- is applied in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating high-performance materials in the chemical industry.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features

The compound’s distinct features include:

  • Pyridine ring : Provides aromaticity and facilitates π-π interactions.
  • Trifluoromethyl group at the 2-position: Enhances lipophilicity and metabolic stability.
  • Bromo substituent at the α-carbon: Enables cross-coupling or substitution reactions.

Analogues and Substituent Variations

Comparative structural data for similar compounds:

Compound Name Substituents on Aromatic Ring Heterocycle Type Molecular Weight Key Applications Reference
Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- 2-CF₃, 3-pyridinyl Pyridine 282.08 (calc.) Heterocyclic synthesis
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone 6-Cl, dihydroimidazo-pyridine Imidazopyridine 316.57 (calc.) Pharmaceutical intermediates
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone 4-CF₃, phenyl Benzene 277.03 (calc.) Thiadiazole synthesis
1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime 2,4-Cl, 3-pyridinyl Pyridine 323.16 (calc.) Pesticide (pyrifenox)
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridine Pyrrolopyridine 239.07 Drug discovery intermediates

Key Observations :

  • Substitution of pyridine with benzene () simplifies the aromatic system but reduces nitrogen-mediated reactivity.
  • Oxime derivatives () exhibit pesticidal activity, highlighting the role of functional groups in biological applications.

Reactivity and Functionalization

Nucleophilic Substitution

The α-bromo ketone undergoes substitution with amines, thiols, or oximes:

  • Oxime formation: Reacts with hydroxylamine derivatives to form pesticidal agents (e.g., pyrifenox) .
  • Heterocycle synthesis : Used to construct imidazo[2,1-b][1,3,4]thiadiazoles via reaction with thiadiazol-2-amine .

Electronic Effects

  • Trifluoromethyl group : Reduces electron density on the pyridine ring, slowing electrophilic substitutions but enhancing oxidative stability .
  • Bromo substituent: Increases susceptibility to SN2 reactions compared to non-halogenated analogues.

Agrochemicals

  • Pyrifenox: Derived from pyridinyl ethanone oximes, controls fungal pathogens .
  • Thiadiazole derivatives : Exhibit insecticidal activity .

Pharmaceuticals

  • Imidazopyridine intermediates : Used in kinase inhibitors and antiviral agents .
  • Pyrrolopyridine derivatives : Explored in oncology due to kinase modulation .

Biological Activity

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring enhances its reactivity and potential for various biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆BrF₃NO
  • Molecular Weight : Approximately 348.94 g/mol
  • Structural Features : The compound's substitution pattern on the pyridine ring contributes to its distinct chemical properties, which are crucial for its biological activity.

The biological activity of Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and trifluoromethyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Modulation of Signaling Pathways : By interacting with receptors or other proteins, it can influence various signaling cascades essential for cellular communication.

Biological Activities

Research indicates that Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds similar to this ethanone have demonstrated antibacterial and antifungal activities, making them potential candidates for pharmaceutical development.
  • Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have led to increased antiproliferative effects against human lung (A549) and cervical cancer (HeLa) cell lines .
  • Antichlamydial Activity : The trifluoromethyl group has been linked to enhanced activity against Chlamydia species, indicating potential in developing treatments for infections caused by this pathogen .

Anticancer Activity

A study evaluating the cytotoxicity of various derivatives found that compounds incorporating the trifluoromethyl group significantly increased their antiproliferative properties. For example:

CompoundIC₅₀ (μM)Cell Line
5a10.72 ± 1.03A549
5b30.66 ± 0.76HeLa

These results suggest that the incorporation of strong electron-withdrawing groups like trifluoromethyl enhances interaction with biological receptors, leading to improved cytotoxicity .

Antimicrobial Activity

Research has also highlighted the broad-spectrum antimicrobial properties of related compounds. In a high-throughput screening involving over 700,000 compounds, several derivatives were found to be effective against Trypanosoma brucei, a causative agent of African sleeping sickness, at concentrations below 3.6 μM without significant toxicity to mammalian cells .

Q & A

Q. Key Optimization Parameters :

FactorOptimal ConditionImpact on Yield
Brominating AgentPHPB (1.1 eq.)>85% selectivity
SolventAcetic acidEnhances solubility
Temperature90°CMaximizes reaction rate

How can researchers optimize the bromination step in the synthesis of this compound to minimize byproducts?

Advanced Question
Byproduct formation often arises from over-bromination or ring halogenation. Strategies include:

  • Catalyst Screening : FeBr₃ improves selectivity for α-bromination over ring substitution compared to AlBr₃ .
  • Stoichiometric Control : Limiting bromine to 1.05–1.1 equivalents prevents di-bromination .
  • Reaction Monitoring : Use in-situ NMR or HPLC to track progress and terminate the reaction at 85–90% conversion .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions but may require higher temperatures.

Q. Example Workflow :

Dissolve 1-[2-(trifluoromethyl)-3-pyridinyl]ethanone in acetic acid.

Add PHPB (1.05 eq.) at 0°C, then warm to 90°C for 4 hours.

Quench with Na₂S₂O₃, extract, and purify via column chromatography (hexane:EtOAc = 4:1).

How should researchers address contradictory data in biological activity studies involving this compound?

Advanced Question
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Assay Variability : Differences in microbial strains, culture conditions, or endpoint measurements.
  • Compound Purity : Trace impurities (e.g., residual brominating agents) can skew results. Validate purity via HPLC (>98%) and mass spectrometry .
  • Structural Analogs : Compare with derivatives (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone ) to isolate the role of the trifluoromethyl group.

Q. Resolution Steps :

Replicate assays under standardized conditions (CLSI guidelines).

Characterize metabolites (e.g., dehalogenation products) via LC-MS.

Use isothermal titration calorimetry (ITC) to validate target binding affinity .

What challenges arise in crystallizing Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-, and how can they be mitigated?

Advanced Question
Crystallization challenges include:

  • High Hydrophobicity : The trifluoromethyl group reduces solubility in polar solvents.
  • Conformational Flexibility : The ethanone moiety may adopt multiple orientations.

Q. Mitigation Strategies :

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃:MeOH) for gradual crystal growth.
  • Cocrystallization : Add coformers (e.g., succinic acid) to stabilize the lattice.
  • Refinement Tools : Use SHELXL for high-resolution data to resolve disordered regions .

How can computational docking studies (e.g., AutoDock Vina) be reconciled with experimental binding data for this compound?

Advanced Question
Discrepancies between computational predictions and experimental results (e.g., IC₅₀ values) may stem from:

  • Implicit Solvent Models : AutoDock Vina’s scoring function may underestimate hydrophobic interactions .
  • Protein Flexibility : Rigid docking assumes static receptor conformations.

Q. Validation Protocol :

Perform molecular dynamics (MD) simulations to account for protein flexibility.

Compare docking poses with X-ray crystallography data (if available).

Use experimental mutagenesis (e.g., Ala-scanning) to confirm critical binding residues .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Question

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., δ ~10 ppm for COBr in ¹³C NMR ).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (m/z 348.94 ).

How does the compound’s reactivity compare to its structural analogs in cross-coupling reactions?

Advanced Question
The bromine’s position and electronic environment dictate reactivity:

AnalogReactivity in Suzuki CouplingNotes
2-Bromo-1-(4-fluorophenyl)ethanone Moderate (70% yield)Electron-deficient aryl halides slow transmetallation.
2-Bromo-1-[3-(CF₃)phenyl]ethanone High (90% yield)CF₃ group enhances electrophilicity at bromine.

Optimization Tip : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 100°C for 24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-
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Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.